Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a 2-chloropyrimidin-4-yl group and an ethyl carboxylate group .Scientific Research Applications
Reactivity in Heterocyclic Synthesis
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate and similar compounds exhibit versatile reactivity, serving as precursors for various heterocyclic systems. For instance, derivatives like ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates react with benzoyl isothiocyanate to form thioureido derivatives. Intramolecular cyclization of these derivatives leads to the formation of thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Further alkylation with bifunctional reagents results in the formation of new pentacyclic systems, such as furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and pyrimido[2,1-b][1,3]thiazin-7(8)-ones. Some of these synthesized compounds have demonstrated promising antimicrobial activity against pathogens like Staphylococcus aureus (Sirakanyan et al., 2015).
Role in Annulation Reactions
In organic synthesis, ethyl 2-methyl-2,3-butadienoate, related to this compound, is known to act as a 1,4-dipole synthon. It undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. These reactions are characterized by excellent yields, complete regioselectivity, and have implications in the expansion of reaction scope, demonstrating the synthetic utility of these compounds in producing complex molecular architectures (Zhu et al., 2003).
Potential in Antimicrobial and Anticancer Research
Derivatives of this compound, such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been utilized to synthesize novel pyrazole derivatives. These derivatives have been characterized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown significant activity, surpassing even reference drugs like doxorubicin in anticancer assays (Hafez et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting a potential for diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-10(16)8-4-6-15(7-8)9-3-5-13-11(12)14-9/h3,5,8H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQKPCJZNPHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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